Cas no 1805603-90-0 (4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride)

4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride is a specialized sulfonyl chloride derivative with a difluoromethyl-substituted pyridine core. Its unique structure, featuring both methoxy and methyl groups, enhances reactivity and selectivity in nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis. The difluoromethyl group contributes to improved metabolic stability and bioavailability in target compounds. As a sulfonyl chloride, it serves as a versatile intermediate for constructing sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The compound’s stability under controlled conditions ensures reliable handling in synthetic applications. Its precise functionalization potential makes it particularly useful in the development of bioactive molecules and fine chemicals.
4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride structure
1805603-90-0 structure
商品名:4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride
CAS番号:1805603-90-0
MF:C8H8ClF2NO3S
メガワット:271.668827056885
CID:4804075

4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride
    • インチ: 1S/C8H8ClF2NO3S/c1-4-6(7(10)11)5(16(9,13)14)3-12-8(4)15-2/h3,7H,1-2H3
    • InChIKey: LEQKLJWODDMLSX-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1=CN=C(C(C)=C1C(F)F)OC)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 333
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 64.599

4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029020118-500mg
4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride
1805603-90-0 95%
500mg
$1,735.55 2022-04-01
Alichem
A029020118-1g
4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride
1805603-90-0 95%
1g
$2,895.00 2022-04-01
Alichem
A029020118-250mg
4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride
1805603-90-0 95%
250mg
$1,038.80 2022-04-01

4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride 関連文献

4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chlorideに関する追加情報

Introduction to 4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride (CAS No. 1805603-90-0) and Its Applications in Modern Chemical Biology

The compound 4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride (CAS No. 1805603-90-0) represents a significant advancement in the realm of chemical biology, particularly in the development of novel pharmaceuticals and agrochemicals. This heterocyclic sulfonyl chloride derivative has garnered considerable attention due to its versatile reactivity and potential applications in synthetic chemistry. The presence of both difluoromethyl and methyl substituents on the pyridine ring, coupled with the electron-withdrawing nature of the sulfonyl chloride group, makes it a valuable intermediate for constructing complex molecular architectures.

Recent research has highlighted the utility of this compound in the synthesis of biologically active molecules. The difluoromethyl group is particularly noteworthy, as it is frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. For instance, studies have demonstrated that incorporation of difluoromethyl groups into small-molecule inhibitors can lead to increased selectivity and potency against target enzymes. This has been observed in the development of kinase inhibitors, where the difluoromethyl moiety contributes to sustained binding interactions by increasing lipophilicity and reducing susceptibility to metabolic degradation.

The sulfonyl chloride functionality in 4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride further enhances its synthetic utility. Sulfonyl chlorides are well-known for their ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of various amine and alcohol groups into a molecular framework. This reactivity has been leveraged in the synthesis of sulfonamides, which are a class of compounds with broad therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The structural motif present in this compound provides a robust scaffold for further derivatization, enabling chemists to explore diverse chemical space with minimal synthetic hurdles.

In addition to its pharmaceutical relevance, 4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride has shown promise in agrochemical research. The combination of electronic and steric effects inherent in its structure makes it an attractive precursor for designing novel pesticides and herbicides. For example, researchers have utilized derivatives of this compound to develop potent inhibitors of plant growth regulators, which could potentially lead to more sustainable agricultural practices. The ability to fine-tune the properties of these derivatives by modifying functional groups or introducing additional substituents allows for targeted action against specific pests or weeds while minimizing environmental impact.

The synthesis of 4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride itself is a testament to the progress in modern synthetic methodologies. Advanced catalytic processes and transition-metal-mediated reactions have enabled efficient production of this complex heterocycle under mild conditions. Such advancements not only reduce the environmental footprint of chemical synthesis but also improve scalability for industrial applications. The availability of high-purity starting materials like this compound underscores the importance of robust synthetic routes in ensuring consistent quality for downstream applications.

From a computational chemistry perspective, the electronic properties of 4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into how the substitution pattern influences molecular interactions with biological targets. For instance, computational modeling has revealed that the electron-withdrawing sulfonyl chloride group can modulate the electronic distribution across the pyridine ring, thereby affecting binding affinity and orientation when interacting with proteins or enzymes. Such insights are crucial for rational drug design and optimizing lead compounds during early-stage development.

The growing interest in green chemistry principles has also influenced the handling and application of compounds like 4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride. Researchers are increasingly exploring solvent-free reactions, catalytic systems that minimize waste generation, and energy-efficient synthetic protocols. These efforts align with global initiatives to promote sustainable chemical manufacturing while maintaining high yields and product purity. The adaptability of this compound in various reaction conditions underscores its versatility as a building block for future chemical innovations.

Looking ahead, future research directions may focus on expanding the scope of derivatives derived from 4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride by incorporating additional functional groups or exploring novel reaction pathways. Advances in biocatalysis could further enhance synthetic efficiency by enabling enzymatic modifications at specific positions within the molecule. Additionally, interdisciplinary approaches combining organic chemistry with machine learning may accelerate the discovery of new applications by predicting structural features that correlate with biological activity.

In conclusion,4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride (CAS No. 1805603-90-0) stands as a pivotal compound in modern chemical biology due to its multifaceted utility across pharmaceuticals and agrochemicals. Its unique structural features—particularly the presence of both difluoromethyl and methyl substituents—make it an invaluable intermediate for constructing biologically active molecules with enhanced properties such as metabolic stability and binding affinity. As research continues to uncover new synthetic possibilities and applications,this compound will undoubtedly remain at forefrontof innovationinthechemicalbiologyfield.

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